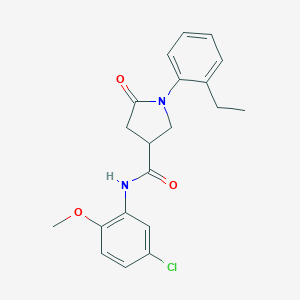
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MEPEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MEPEP is a pyrrolidine derivative that has been synthesized using various methods and has been studied extensively for its biological activities and mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that it exerts its biological activities through the modulation of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, this compound has some limitations such as its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the study of this compound in combination with other drugs for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using various methods such as the reaction of 4-methylacetophenone and 4-ethylbenzaldehyde with pyrrolidine-2,3-dione. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography. Other methods of synthesis include the use of microwave irradiation, ultrasound, and solvent-free conditions.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects. This compound has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-3-16-6-10-19(11-7-16)23-13-18(12-21(23)25)22(26)27-14-20(24)17-8-4-15(2)5-9-17/h4-11,18H,3,12-14H2,1-2H3 |
Clé InChI |
AOGOAKQRNNNYJD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)


